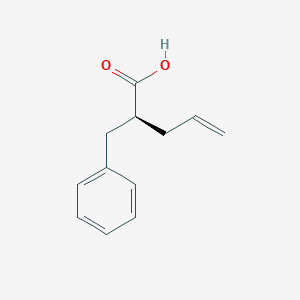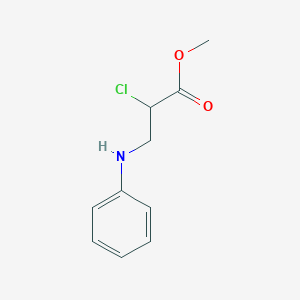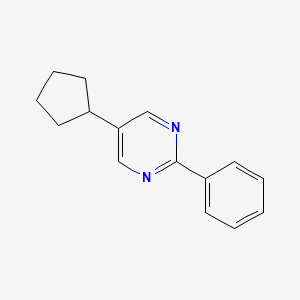
4,4'-(Dimethoxymethylene)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Dimethoxymethylene)diphenol is an organic compound that belongs to the class of phenolic derivatives It is characterized by the presence of two methoxy groups attached to a methylene bridge, which in turn is connected to two phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-(Dimethoxymethylene)diphenol typically involves the bromination of 4,4’-dimethyl diphenyl ether followed by etherification. The process begins with the bromination reaction using bromine and an initiator in an organic solvent. The brominated product is then subjected to etherification with sodium alcoholate, resulting in the formation of 4,4’-(Dimethoxymethylene)diphenol .
Industrial Production Methods
Industrial production methods for 4,4’-(Dimethoxymethylene)diphenol are designed to maximize yield and purity. The process involves controlled reaction conditions to ensure high product purity, often exceeding 99.5%. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Dimethoxymethylene)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various quinones, reduced phenolic compounds, and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4’-(Dimethoxymethylene)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials, including resins and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-(Dimethoxymethylene)diphenol involves its interaction with various molecular targets. The methoxy groups and phenolic hydroxyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenol: Similar in structure but lacks the methoxy groups.
Bisphenol A: Contains two phenol groups connected by a methylene bridge but with different substituents.
Hydroquinone: A simpler phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
The methoxy groups provide additional sites for chemical modification, making it a versatile compound for various synthetic and industrial applications .
Propriétés
Numéro CAS |
91998-27-5 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
4-[(4-hydroxyphenyl)-dimethoxymethyl]phenol |
InChI |
InChI=1S/C15H16O4/c1-18-15(19-2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 |
Clé InChI |
DUESGTQVTXWEOB-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
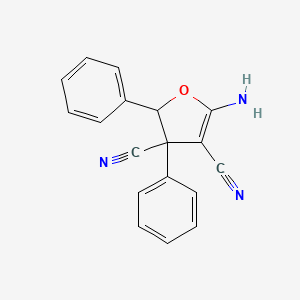
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
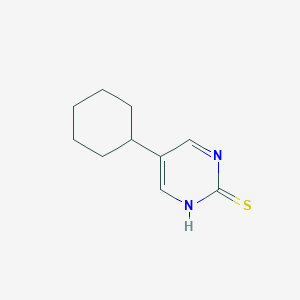
![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)

